

Technical Profile: Azithromycin EP Impurity Q (CAS 2095879-65-3)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3'-N-Didesmethyl-3'-N-tosyl
azithromycin

Cat. No.: B1154245

[Get Quote](#)

Content Type: Technical Whitepaper Subject: Analytical Characterization, Formation, and Control of Azithromycin EP Impurity Q. Audience: Pharmaceutical Scientists, QC Analysts, and Regulatory Affairs Professionals.[1]

Executive Summary

CAS 2095879-65-3, designated as Azithromycin EP Impurity Q in the European Pharmacopoeia (EP), is a critical process-related impurity and reference standard used in the quality control of Azithromycin API and finished dosage forms.[1] Chemically, it is a sulfonamide derivative where the dimethylamino group on the desosamine sugar of Azithromycin has been modified to a 3'-N-[[4-(acetilamino)phenyl]sulfonyl] moiety.[1]

Its presence is a key quality attribute (CQA) due to the strict regulatory limits on sulfonamide-related impurities and their potential impact on the safety profile of macrolide antibiotics.[1] This guide outlines its physicochemical properties, formation pathways, and validated analytical methodologies for detection.[1]

Chemical Identification & Properties

Nomenclature and Structure[1]

- Common Name: Azithromycin EP Impurity Q[2][3][4][5][6][7]
- CAS Number: 2095879-65-3[1][2][3][4][5][6][8][9]
- Chemical Name (IUPAC): N-[4-[[[(2S,3R,4S,6R)-2-[[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide[1][3][6]
- Synonyms:
 - 3'-N-{[4-(Acetylamino)phenyl]sulfonyl}-3',3'-didemethylazithromycin[1][3][5][8]
 - 3'-N-Acetylsulfanilyl-3',3'-didemethylazithromycin[1][3]

Physicochemical Data Table[1]

Property	Specification
Molecular Formula	C ₄₄ H ₇₅ N ₃ O ₁₅ S
Molecular Weight	918.14 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in Methanol, DMSO, Acetonitrile; Slightly soluble in Water
pKa (Calculated)	~12.5 (Sulfonamide NH), ~8.5 (Macrolide N)
Melting Point	>134°C (Decomposes)
UV Max	~210 nm (End absorption), ~254 nm (Sulfonamide aromatic ring)

Structural Origin & Formation Pathway[1]

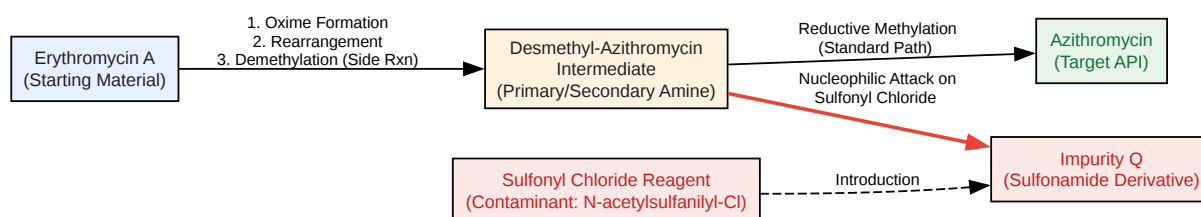
The formation of Impurity Q is distinct from the typical oxidative degradation pathways of Azithromycin. It is a synthetic byproduct likely arising during the modification or protection steps of the desosamine sugar moiety.

Mechanistic Insight

Azithromycin synthesis involves the Beckmann rearrangement of Erythromycin A oxime, often using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) as activating agents.[1] Impurity Q arises when a specific contaminant or reagent, likely N-acetylsulfanilyl chloride (or a related sulfonamide precursor), reacts with the 3'-amino position of a desmethyl-azithromycin intermediate.[1]

This reaction replaces the standard dimethylamino group [-N(CH₃)₂] with the [-NH-SO₂-Ph-NHAc] group.[1]

Formation Diagram (DOT)[1]



[Click to download full resolution via product page](#)

Figure 1: Proposed formation pathway of Impurity Q via sulfonylation of a desmethyl intermediate.[1]

Analytical Methodology (HPLC-UV/MS)

Detecting Impurity Q requires a robust HPLC method capable of resolving it from the parent peak (Azithromycin) and other related impurities (Impurity E, F, J, etc.).[1]

Recommended HPLC Conditions

- Column: C18 (Octadecylsilyl silica gel), high pH stable (e.g., XBridge C18 or Gemini C18).[1]

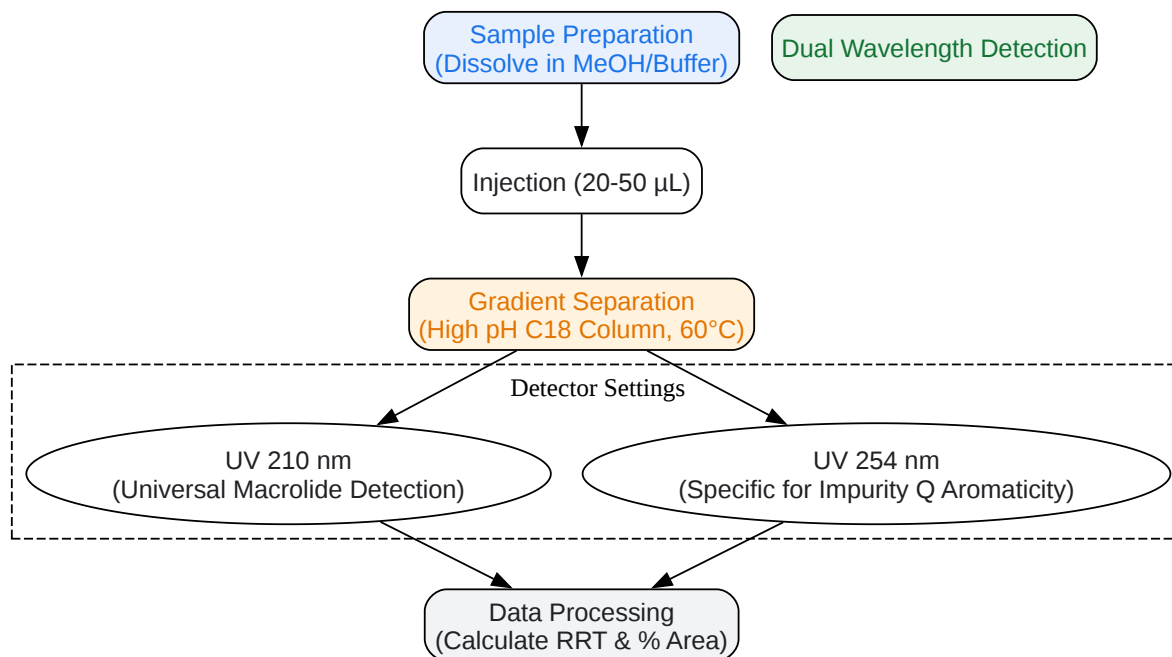
- Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[1][10][11]
- Mobile Phase A: Phosphate Buffer (pH 8.2 - 9.0) or Ammonium Acetate (pH 8.0).[1] Note: High pH is required to maintain Azithromycin stability and retention.
- Mobile Phase B: Acetonitrile : Methanol (75:25 v/v).[1]
- Detection: UV at 210 nm (primary) or 254 nm (specific for sulfonamide moiety).[1]
- Flow Rate: 1.0 mL/min.[12]
- Column Temp: 50°C - 60°C (Elevated temperature improves peak shape for macrolides).[1]

Separation Logic & Retention

Impurity Q is significantly more hydrophobic than Azithromycin due to the bulky, non-polar (acetylamino)phenylsulfonyl group replacing the small methyl groups.

- Relative Retention Time (RRT): Typically elutes after Azithromycin.[1]
- Resolution: Critical separation must be demonstrated between Impurity Q and other late-eluting dimers or degradation products.

Method Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for the specific detection of Impurity Q using dual-wavelength HPLC.

Regulatory & Quality Control Context

Pharmacopoeial Status

Impurity Q is listed in the European Pharmacopoeia (EP) monograph for Azithromycin.[2][5] It serves as a "System Suitability" or "Reference Standard" to ensure the chromatographic method is performing correctly.

Acceptance Limits

- Reporting Threshold: 0.10%

- Identification Threshold: 0.20%
- Qualification Threshold: 0.50% (General ICH Q3A/B limits for API/Product).
- Note: Due to the structural alert (sulfonamide), manufacturers must assess if this impurity carries specific toxicological risks (e.g., hypersensitivity) that might warrant tighter limits than standard impurities.[1]

Handling & Stability[1]

- Storage: -20°C (Long-term). Hygroscopic nature requires storage in desiccated conditions.[1]
- Stability: Stable in neutral to basic media; susceptible to hydrolysis of the acetamide or sulfonamide bond in strong acid/base conditions at high temperatures.

References

- European Pharmacopoeia Commission. Azithromycin Monograph 01/2017:1480. European Directorate for the Quality of Medicines & HealthCare (EDQM).
- Chang, Y., et al. (2015).[1][6][13] "Factors Influencing the HPLC Determination for Related Substances of Azithromycin." *Journal of Chromatographic Science*, 53(7), 1148–1154.[1] [1]
- United States Pharmacopeia (USP). Azithromycin: USP Reference Standards.[2][11][1]
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 139025245 (Azithromycin Impurity Q).[1][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bocsci.com [bocsci.com]

- [2. Azithromycin EP Impurity Q | Azithromycin USP RC - Q | Azithromycin BP Impurity Q - UnitedLab \[unitedlab.com.br\]](#)
- [3. CAS 2095879-65-3 Azithromycin EP Impurity Q | Impurity Manufacturers & Suppliers India \[anantlabs.com\]](#)
- [4. cleanchemlab.com \[cleanchemlab.com\]](#)
- [5. synthinkchemicals.com \[synthinkchemicals.com\]](#)
- [6. veeprho.com \[veeprho.com\]](#)
- [7. allmpus.com \[allmpus.com\]](#)
- [8. Azithromycin EP Impurity Q - SRIRAMCHEM \[sriramchem.com\]](#)
- [9. testing.chemscene.com \[testing.chemscene.com\]](#)
- [10. scielo.br \[scielo.br\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. veeprho.com \[veeprho.com\]](#)
- [To cite this document: BenchChem. \[Technical Profile: Azithromycin EP Impurity Q \(CAS 2095879-65-3\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1154245/docs#technical-profile-azithromycin-ep-impurity-q-cas-2095879-65-3\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)